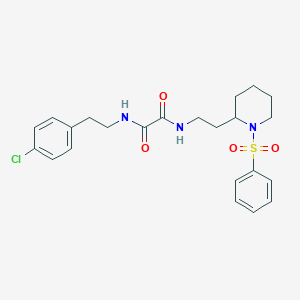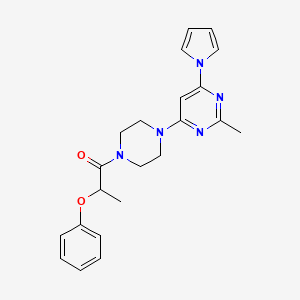![molecular formula C13H15ClF4N2O4 B2827160 1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzo[d]imidazol-3-ium perchlorate CAS No. 1057665-70-9](/img/structure/B2827160.png)
1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzo[d]imidazol-3-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether” is a compound that has been investigated as a cosolvent for high voltage electrolytes of Li2CoPO4F . It exhibits significantly improved antioxidant ability in high voltage, thus greatly enhances the electrochemical performance of 5.0-V Li2CoPO4F/Li cells .
Molecular Structure Analysis
The molecular structure of “1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether” is represented by the formula C5H4F8O .Physical and Chemical Properties Analysis
“1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether” is a liquid at room temperature . Its molecular weight is 232.07 .Applications De Recherche Scientifique
Electrocatalysis
1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzo[d]imidazol-3-ium perchlorate, being a component of certain ionic liquids, can modulate the electrochemical reduction of carbon dioxide. Specifically, it has been found to shift the reaction course, promoting the formation of carbon monoxide over oxalate anion, and reduce the overpotential in electrocatalysis (Sun et al., 2014).
Material Synthesis
This compound is involved in the synthesis of tetrasubstituted imidazoles. For instance, its structural relatives have catalyzed the one-pot, multi-component condensation in solvent-free conditions, which is crucial in the field of material chemistry (Zolfigol et al., 2013).
Organic Fluorination
In organic synthesis, particularly in fluorination reactions, compounds like this compound are significant. They have been used in the regioselective synthesis of fluorinated imidazo[1,2-a]pyridines, demonstrating their role in introducing fluorine atoms into organic molecules (Liu et al., 2015).
Electrochemistry
This compound, as a part of certain ionic liquids, has also been used in electrochemical studies for copolymerization with other compounds like 3,4-ethylenedioxythiophene, indicating its utility in developing new materials with specific electrochromic properties (Soylemez et al., 2015).
Ionic Liquid-Aromatic Mixtures
Its structural variants have shown the ability to form liquid clathrates when mixed with aromatic hydrocarbons. This capability is significant in the study of ionic liquid-aromatic mixtures and their potential applications in various fields like material science and solvent systems (Holbrey et al., 2003).
Green Chemistry
Compounds similar to this compound have been used in Diels-Alder reactions, providing a greener and recyclable alternative to traditional reaction mediums. This indicates its potential in promoting sustainable practices in chemical reactions (Earle et al., 1999).
Gas Solubility
In the study of gas solubility in ionic liquids, variants of this compound have been shown to influence the solubility of various gases like carbon dioxide, ethylene, and oxygen, suggesting their potential application in gas separation and storage technologies (Anthony et al., 2005).
Mécanisme D'action
In the context of its use in high voltage electrolytes, “1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether” is believed to inhibit the oxidative decomposition of the electrolyte on Li2CoPO4F electrode above 5.0 V and suppress the damage to the surface of Li2CoPO4F, thus alleviating the increase in electrode polarization and cell impedance .
Safety and Hazards
Propriétés
IUPAC Name |
1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)benzimidazol-3-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F4N2.ClHO4/c1-3-18-9-7-5-6-8-10(9)19(4-2)12(18)11(14)13(15,16)17;2-1(3,4)5/h5-8,11H,3-4H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSMCNALNVNQHH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2[N+](=C1C(C(F)(F)F)F)CC.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2827078.png)



![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2827090.png)
![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827091.png)

![3-[(4-Fluorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2827093.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2827094.png)
![2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2827096.png)


![2-[3-Methyl-5-(phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2827100.png)
